DMT-LNA-G phosphoramidite
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Overview
Description
DMT-LNA-G phosphoramidite is a derivative of locked nucleic acid (LNA) used in the synthesis of oligonucleotides. Locked nucleic acids are a class of nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit, resulting in a conformationally restricted structure. This compound is particularly useful in enhancing the thermal stability and binding affinity of oligonucleotides towards complementary DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-LNA-G phosphoramidite typically involves the following steps:
Protection of the nucleoside: The nucleoside is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.
Formation of the phosphoramidite: The protected nucleoside is then treated with phosphorodiamidite under the catalytic action of a weak acid, such as tetrazole.
Industrial Production Methods
Industrial production of this compound involves automated chemical synthesis using DNA synthesizers. The phosphoramidites are dissolved in anhydrous acetonitrile to standard concentrations and are subjected to automated oligonucleotide synthesis cycles .
Chemical Reactions Analysis
Types of Reactions
DMT-LNA-G phosphoramidite undergoes several types of reactions, including:
Coupling reactions: The phosphoramidite reacts with nucleophilic groups in the presence of an acidic azole catalyst, such as 1H-tetrazole or 2-ethylthiotetrazole.
Oxidation reactions: After coupling, the phosphite triester is converted to a stable phosphate triester using iodine oxidation procedures.
Common Reagents and Conditions
Coupling reagents: 1H-tetrazole, 2-ethylthiotetrazole.
Oxidation reagents: Iodine in water or pyridine.
Major Products Formed
The major products formed from these reactions are oligonucleotides with enhanced thermal stability and binding affinity due to the incorporation of the locked nucleic acid .
Scientific Research Applications
DMT-LNA-G phosphoramidite has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DMT-LNA-G phosphoramidite involves the following steps:
Comparison with Similar Compounds
DMT-LNA-G phosphoramidite can be compared with other nucleoside phosphoramidites, such as:
2’-O-methyl nucleoside phosphoramidites: These have modifications at the 2’-position and are used in the synthesis of antisense oligos and siRNAs.
Morpholino phosphoramidites: These are used in the synthesis of morpholino oligonucleotides, which are resistant to nucleases.
Fluorescently labeled phosphoramidites: These are used in the synthesis of oligonucleotides for detection in molecular assays and microarrays.
This compound is unique due to its locked nucleic acid structure, which provides enhanced thermal stability and binding affinity compared to other nucleoside phosphoramidites .
Properties
Molecular Formula |
C41H48N7O8P |
---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[[(1R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38?,40-,57?/m1/s1 |
InChI Key |
FWLGFXLWSNDRLS-XBKVAYRYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |
Origin of Product |
United States |
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